Cytidine, 2'-deoxy-5-formyl-
Overview
Description
2’-Deoxy-5-formylcytidine is a nucleoside analog that is structurally similar to cytidine, a component of DNA. It is characterized by the presence of a formyl group at the 5-position of the cytidine ring and the absence of a hydroxyl group at the 2’ position of the ribose sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-formylcytidine typically involves the formylation of 2’-deoxycytidine. One common method includes the use of formylating agents such as formic acid or formic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane, with a catalyst to facilitate the formylation process .
Industrial Production Methods
Industrial production of 2’-Deoxy-5-formylcytidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as crystallization or chromatography to ensure high purity suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-formylcytidine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used, depending on the desired substitution product
Major Products
Oxidation: 2’-Deoxy-5-carboxycytidine.
Reduction: 2’-Deoxy-5-hydroxymethylcytidine.
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2’-Deoxy-5-formylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its role in DNA damage and repair mechanisms, particularly in the context of photodamage.
Medicine: Explored for its potential as a chemotherapeutic agent due to its ability to integrate into DNA and disrupt cellular processes.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
2’-Deoxy-5-formylcytidine exerts its effects primarily through its incorporation into DNA. Once integrated, it can act as a photosensitizer, generating reactive oxygen species upon exposure to light. This leads to DNA damage, which can be studied to understand repair mechanisms. The compound’s ability to form triplet states and transfer energy to molecular oxygen is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: Lacks the formyl group and is a standard component of DNA.
5-Formylcytidine: Contains a formyl group but retains the hydroxyl group at the 2’ position.
2’-Deoxy-5-methylcytidine: Contains a methyl group instead of a formyl group at the 5-position
Uniqueness
2’-Deoxy-5-formylcytidine is unique due to its combination of the formyl group and the absence of the 2’ hydroxyl group. This structural configuration allows it to act as an effective photosensitizer and a model compound for studying DNA damage and repair .
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2-3,6-8,15-16H,1,4H2,(H2,11,12,17)/t6-,7+,8+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBADNGFALQJSIH-XLPZGREQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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